
3-Hydroxy-dl-kynurenine
Overview
Description
3-Hydroxy-dl-kynurenine (CAS: 2147-61-7) is a metabolite in the kynurenine pathway of tryptophan catabolism. It is synthesized from L-kynurenine via hydroxylation by kynurenine 3-monooxygenase (KMO) . Structurally, it features a hydroxyl group at the 3-position of the benzene ring and an amino acid side chain, distinguishing it from related metabolites. This compound serves as a precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis and kynurenic acid (KYNA) production, linking it to cellular energy metabolism and neuroregulation .
In neurobiology, this compound modulates N-methyl-D-aspartate (NMDA) receptor activity, influencing synaptic plasticity and excitotoxicity . Its roles in oxidative stress and disease biomarkers (e.g., COVID-19 severity) further underscore its biomedical significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kynurenine, 3-hydroxy (R,S) can be synthesized through the hydroxylation of kynurenine. This reaction is typically catalyzed by the enzyme kynurenine 3-monooxygenase. The reaction conditions often involve the presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen .
Industrial Production Methods: Industrial production of kynurenine, 3-hydroxy (R,S) may involve biotechnological approaches using genetically engineered microorganisms that overexpress kynurenine 3-monooxygenase. This method allows for the efficient and scalable production of the compound under controlled conditions .
Types of Reactions:
Oxidation: Kynurenine, 3-hydroxy (R,S) can undergo further oxidation to form xanthurenic acid.
Reduction: It can be reduced to form kynurenic acid.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Xanthurenic acid: Formed through oxidation.
Kynurenic acid: Formed through reduction.
Scientific Research Applications
Kynurenine, 3-hydroxy (R,S) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound is studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Medicine: Research focuses on its involvement in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is also investigated for its potential as a biomarker for these conditions.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Kynurenine, 3-hydroxy (R,S) exerts its effects primarily through its interactions with various enzymes and receptors in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of neuroactive metabolites such as quinolinic acid and kynurenic acid. These metabolites can modulate the activity of N-methyl-D-aspartate (NMDA) receptors and influence neuronal excitability and immune responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural and Functional Comparisons
Table 1: Key Differences Between 3-Hydroxy-dl-kynurenine and Similar Compounds
Biochemical and Enzymatic Specificities
- Inhibitory Activity: The synthetic analogue 3-hydroxydesaminokynurenine inhibits human kynureninase with a Ki of 5 nM, whereas its 3-methoxy derivative shows 3,000-fold weaker binding, emphasizing the hydroxyl group's role in hydrogen bonding .
- Chromatographic Behavior : In reversed-phase HPLC, this compound exhibits distinct retention times (5.78–6.02 min) compared to KYNA (shorter retention) and QUIN (longer retention), reflecting differences in lipophilicity .
Metabolic Pathway Divergence
- NAD+ Synthesis : this compound is a committed precursor for NAD+, whereas L-kynurenine branches into either KYNA or anthranilic acid .
- Disease Biomarkers : Elevated levels of this compound correlate with COVID-19 severity, unlike 5-hydroxy-dl-tryptophan, which is linked to serotonin pathways .
Pharmacological and Toxicological Insights
Biological Activity
3-Hydroxy-dl-kynurenine (3-HK) is a significant metabolite in the kynurenine pathway, derived from the essential amino acid tryptophan. This compound has garnered attention due to its diverse biological activities, including immunomodulation, cytotoxicity, and potential therapeutic applications in various diseases. This article explores the biological activity of 3-HK, supported by case studies, research findings, and data tables.
Overview of the Kynurenine Pathway
The kynurenine pathway is a major metabolic route for tryptophan catabolism, leading to the production of several bioactive metabolites, including kynurenine, kynurenic acid, and 3-HK. The enzymes involved in this pathway include indoleamine 2,3-dioxygenase (IDO), kynureninase (KYNU), and kynurenin-3-hydroxylase (KYN3H) .
Immunomodulatory Effects
Recent studies have demonstrated that 3-HK exhibits anti-inflammatory properties . It inhibits the activation of pro-inflammatory signaling pathways such as STAT1 and NF-κB in dendritic cells (DCs), leading to reduced production of pro-inflammatory cytokines like TNF, IL-6, and IL-12p70. This immunomodulatory effect has been observed both in vitro and in vivo:
- In vitro Studies : In human and mouse DCs, treatment with 3-HK significantly decreased the release of inflammatory cytokines following IFN-γ stimulation .
- In vivo Studies : In a mouse model of psoriasis, 3-HK treatment resulted in reduced skin inflammation, evidenced by decreased skin thickness and erythema .
Cytotoxic Effects
3-HK has also been implicated in inducing cytotoxicity through the generation of reactive oxygen species (ROS). Research indicates that elevated levels of 3-HK can disrupt cellular metabolism:
- Cell Viability Studies : In human colon cancer cells (HCT116), treatment with 3-HK led to a dose-dependent decrease in cell viability over 48 hours. This effect was associated with increased ROS production and subsequent apoptosis .
- Mechanistic Insights : The disruption of the tricarboxylic acid (TCA) cycle was noted, with significant changes in metabolite levels indicating impaired mitochondrial function .
Case Study 1: Psoriasis Model
In an experimental psoriasis model using mice, administration of 3-HK resulted in:
- Decreased skin thickness
- Reduced levels of inflammatory cytokines (TNF, IL-1β)
- Improved clinical symptoms such as scaling and fissuring .
Case Study 2: Nephrotoxic Nephritis
In a nephrotoxic nephritis model:
- Mice treated with 3-HK showed significant reductions in proteinuria and serum urea nitrogen levels compared to controls.
- Enhanced survival rates were observed in treated mice following nephrotoxic serum injection .
Metabolic Dynamics
The production dynamics of 3-HK from its precursor D-kynurenine have been quantified across different tissues:
Tissue | Baseline (nM) | After D-KYN (30 mg/kg) | After D-KYN (300 mg/kg) |
---|---|---|---|
Plasma | 19.6 ± 2.6 | 672.0 ± 133.4 *** | 21,299.5 ± 4,920.7 *** |
Liver | 59.8 ± 18.8 | 44,074.5 ± 3,808.7 *** | 403,522.1 ± 53,797.8 *** |
Forebrain | 50.9 ± 2.6 | 161.5 ± 14.5 *** | 869.3 ± 122.6 *** |
Cerebellum | 76.2 ± 11.0 | 219.9 ± 11.6 *** | 1,167.9 ± 170.8 *** |
*** p<0.001 vs. controls (one-way ANOVA followed by Bonferroni’s post-hoc test) .
Chemical Reactions Analysis
Enzymatic Conversions
3HK undergoes enzymatic transformations mediated by specific enzymes, producing metabolites with distinct biological activities.
Hydrolysis to 3-Hydroxyanthranilic Acid (3HAA)
-
Enzyme : Kynureninase (KYNU)
-
Reaction :
Transamination to 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic Acid
-
Enzymes :
-
Kynurenine/alpha-aminoadipate aminotransferase (AADAT)
-
Kynurenine–oxoglutarate transaminase 1 (CCBL1)
-
-
Reaction :
Redox Reactions with Metals
3HK interacts with redox-active metals, facilitating electron transfer and reactive oxygen species (ROS) generation.
Metal Reduction
-
Cu(II) Reduction :
-
Fe(III) Reduction :
ROS Generation
-
Superoxide (O₂⁻) Production :
-
Hydrogen Peroxide (H₂O₂) Formation :
Protein Cross-Linking
3HK modifies structural proteins via copper-dependent mechanisms, contributing to pathological aggregation.
-
Target Protein : R-crystallin (lens protein).
-
Mechanism :
Stereospecific Metabolism
3HK exists as D- and L-enantiomers, with distinct metabolic fates:
-
D-3HK :
-
L-3HK :
Table 1: Tissue-Specific Metabolism of D- and L-3HK
Tissue | D-3HK → 3HAA Efficiency | L-3HK → 3HAA Efficiency |
---|---|---|
Liver | High | Moderate |
Brain | Low | High |
Plasma | Moderate | Moderate |
Antimicrobial Activity
3HK exhibits broad-spectrum antimicrobial effects through redox mechanisms:
-
Activity :
Stability and Solubility
Q & A
Basic Research Questions
Q. How should researchers prepare stable stock solutions of 3-Hydroxy-DL-kynurenine for in vitro studies?
- Methodological Answer : Dissolve the compound in polar solvents such as ethanol, DMSO, or dimethylformamide (DMF) at concentrations ≤10 mM. Vortex thoroughly and centrifuge to ensure homogeneity. Aliquot and store at -80°C for long-term stability (up to 1 year in solution; 2 years as a powder at -20°C). Avoid freeze-thaw cycles to prevent degradation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). Avoid inhalation of dust and direct skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
Q. What are the documented storage conditions to maintain this compound stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For dissolved aliquots, use -80°C for ≤1 year. Degradation is accelerated by light, humidity, and repeated temperature fluctuations. Confirm purity via HPLC or LC-MS before critical experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the enzymatic inhibition mechanisms of this compound across species?
- Methodological Answer : Conduct comparative kinetic assays using purified aldehyde dehydrogenase (ALDH) isoforms from yeast (97% inhibition) and rat liver (69% inhibition) . Adjust experimental variables (pH, cofactors like NAD+) to mimic physiological conditions. Validate findings with orthogonal methods (e.g., X-ray crystallography for binding site analysis or siRNA knockdowns to assess pathway specificity).
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and mobile phases of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in positive mode with MRM transitions m/z 225.1 → 171.1 (quantifier) and 225.1 → 144.1 (qualifier) improves specificity. Calibrate with deuterated internal standards (e.g., L-Kynurenine-d4) to correct for matrix effects .
Q. What experimental strategies validate the role of this compound in modulating oxidative stress pathways?
- Methodological Answer :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays under hypoxia/normoxia.
- Genetic Models : Compare wild-type vs. IDO1/TDO2 knockout cells to isolate kynurenine pathway contributions.
- Biomarker Correlation : Measure this compound levels alongside glutathione (GSH) and malondialdehyde (MDA) in disease models (e.g., neurodegenerative or cancer studies) .
Q. How do researchers address discrepancies in hazard classifications across safety data sheets (SDS)?
- Methodological Answer : Cross-reference SDS from Cayman Chemical (H315/H319/H335 ) and Sigma-Aldrich (unclassified ). Perform a risk assessment using in silico tools (e.g., OECD QSAR Toolbox) and empirical testing (e.g., in vitro skin/eye irritation assays per OECD TG 439/492). Document all protocols to comply with institutional biosafety committees .
Properties
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxykynurenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-78-6, 2147-61-7 | |
Record name | 3-Hydroxykynurenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxykynurenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxykynurenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
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Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-DL-kynurenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 3-HYDROXYKYNURENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxykynurenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
Record name | Hydroxykynurenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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